Potassium heptafluorobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

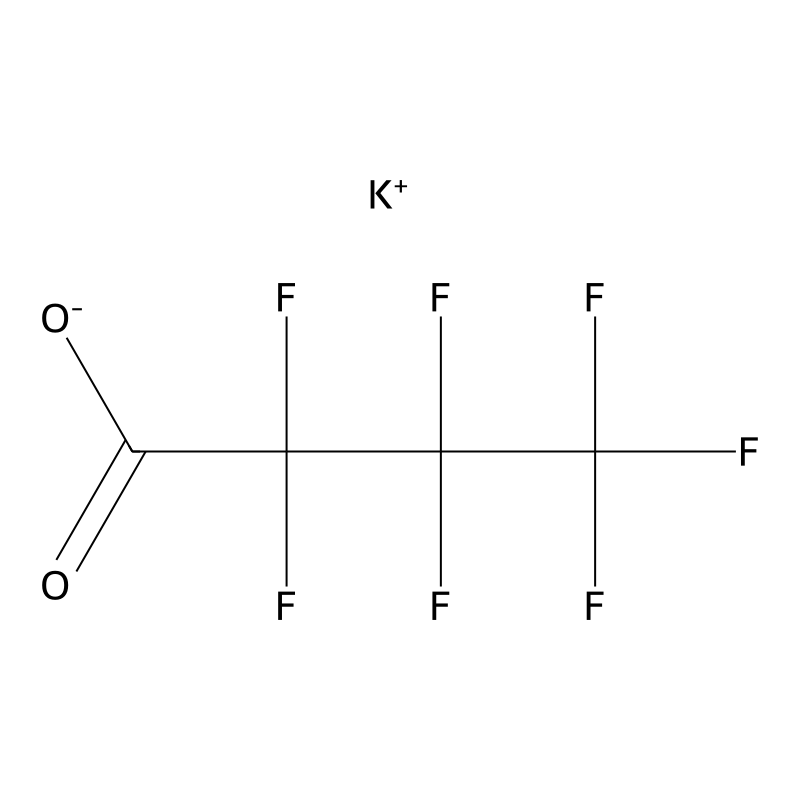

Potassium heptafluorobutyrate is an organofluorine compound with the chemical formula C₄F₇KO₂. It is a salt derived from heptafluorobutyric acid, characterized by the presence of seven fluorine atoms attached to a four-carbon butyric acid backbone. This compound is notable for its unique properties, including high thermal stability and hydrophobicity, which are typical of perfluorinated compounds. Potassium heptafluorobutyrate is often used in various chemical applications due to its ability to modify surfaces and enhance material properties.

Here are some specific examples of how potassium heptafluorobutyrate is used in scientific research:

- Environmental studies: Researchers may use potassium heptafluorobutyrate as a reference compound to help identify and quantify other PFAS in environmental samples such as water, soil, and air. This can help scientists understand the distribution and potential environmental impact of PFAS. Source: Environmental Science & Technology: "Development of a Novel Internal Standard Calibration Approach for Determination of Per- and Polyfluoroalkyl Substances by High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry":

- Toxicity studies: In some cases, scientists may use potassium heptafluorobutyrate as a control substance in studies investigating the potential health effects of other PFAS. By comparing the effects of the test substance to those of potassium heptafluorobutyrate, researchers can gain insights into the specific toxicological properties of the test substance. Source: Integrated Risk Information System: "Executive Summary - IRIS Toxicological Review of Perfluorobutanoic Acid and Related Salts": )

Potassium heptafluorobutyrate can be synthesized through various methods:

- Neutralization Reaction: Reacting heptafluorobutyric acid with potassium hydroxide results in the formation of potassium heptafluorobutyrate and water.

- Fluorination Processes: Using fluorinating agents on butyric acid derivatives can yield heptafluorobutyrate salts.

- Electrochemical Methods: These methods involve the electrochemical fluorination of butyric acid or its derivatives under controlled conditions to produce potassium heptafluorobutyrate .

Potassium heptafluorobutyrate finds utility in several fields:

- Surface Modification: It is used to modify surfaces in battery technology, enhancing the performance and stability of lithium metal anodes by creating protective interfaces .

- Analytical Chemistry: The compound serves as a derivatizing agent in gas chromatography-mass spectrometry for identifying various organic compounds .

- Fluorinated Polymers: It plays a role in synthesizing fluorinated polymers with unique properties such as chemical resistance and low surface energy.

Interaction studies involving potassium heptafluorobutyrate often focus on its behavior in biological systems and its reactivity with other chemical species. For instance, studies have shown that it interacts with lithium metal, promoting uniform lithium deposition during battery cycling, which is crucial for enhancing battery life and efficiency . Additionally, its interaction with various solvents can influence hydrolysis rates, impacting its stability and reactivity in different environments .

Potassium heptafluorobutyrate belongs to a group of perfluoroalkyl substances that share similar structural characteristics but differ significantly in their properties and applications. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium perfluorobutanoate | C₄F₉KO₂ | More fluorine atoms; higher environmental persistence |

| Sodium perfluorobutanoate | C₄F₉NaO₂ | Similar applications; different sodium salt properties |

| Ammonium perfluorobutanoate | C₄F₉NH₄O₂ | Used in biological studies; different solubility characteristics |

| Lithium heptafluorobutyrate | C₄F₇LiO₂ | Enhances lithium ion battery performance; reacts differently with lithium |

Potassium heptafluorobutyrate's uniqueness lies in its balanced combination of reactivity and stability, making it particularly suitable for applications requiring surface modification without excessive environmental impact. Its lower toxicity compared to other perfluoroalkyl substances also positions it favorably for future research and applications .